molecular formula C11H11NO2S B1331306 Ethyl 3-aminobenzo[b]thiophene-2-carboxylate CAS No. 34761-09-6

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No.: B1331306
CAS No.: 34761-09-6
M. Wt: 221.28 g/mol
InChI Key: XZSFZYVMRZLUOJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

This compound (CAS: 34761-09-6) has the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol . Its IUPAC name, ethyl 3-amino-1-benzothiophene-2-carboxylate , reflects its benzothiophene backbone substituted with an amino group at position 3 and an ethyl ester at position 2.

The structure consists of a planar benzothiophene system (a benzene ring fused to a thiophene ring) with critical functional groups:

  • Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactivity.
  • Ethyl ester (-COOEt) at position 2, facilitating hydrolysis and derivatization.

Spectral characterization includes:

  • ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm), ethyl ester methylene (δ 4.2–4.4 ppm), and amino protons (δ 5.1–5.3 ppm).
  • IR : Stretching vibrations for C=O (1690–1720 cm⁻¹), N-H (3350–3450 cm⁻¹), and C-S (680–750 cm⁻¹).

Table 1: Key Structural Identifiers

Property Value Source
Molecular Formula C₁₁H₁₁NO₂S
IUPAC Name Ethyl 3-amino-1-benzothiophene-2-carboxylate
SMILES CCOC(=O)C1=C(C2=CC=CC=C2S1)N
InChI Key XZSFZYVMRZLUOJ-UHFFFAOYSA-N

Physicochemical Properties

The compound is a yellow to off-white crystalline solid with a melting point of ~82°C (sublimation). It exhibits limited water solubility (<1 mg/mL) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Key properties include:

  • LogP : ~2.85 (moderate lipophilicity).
  • Stability : Degrades under strong acidic/basic conditions; stable at 2–8°C in inert atmospheres.

Table 2: Physicochemical Data

Property Value Source
Melting Point ~82°C
Boiling Point Not reported
Solubility (Water) <1 mg/mL
Density 1.352 g/cm³ (analog)

Historical Background in Heterocyclic Chemistry

Benzothiophenes emerged as critical heterocycles in the mid-20th century, with early syntheses relying on cyclization of thio-containing precursors. This compound gained prominence in the 2000s through microwave-assisted annulation reactions , which enabled rapid access to 3-aminobenzothiophenes. For example, Bagley et al. (2015) developed a one-pot method using 2-halobenzonitriles and methyl thioglycolate under microwave irradiation (130°C, DMSO), achieving yields up to 96%.

Key milestones:

  • 2009 : First reported use in kinase inhibitor synthesis.
  • 2020 : Application in NHC-catalyzed axially chiral biaryl synthesis.

Significance in Benzothiophene Research Domain

This compound is pivotal in:

  • Medicinal Chemistry : Serves as a precursor for kinase inhibitors (e.g., LIMK1, PIM kinases).
  • Materials Science : Used in organic semiconductors due to π-conjugated systems.
  • Synthetic Methodology : Enables diversity-oriented synthesis via Suzuki coupling and cycloadditions.

Recent studies highlight its role in synthesizing thieno[2,3-b]pyridines and benzothieno[3,2-d]pyrimidinones , which exhibit nanomolar activity against cancer targets. Its structural modularity supports fragment-based drug discovery, particularly for antimitotic and anti-inflammatory agents.

Properties

IUPAC Name

ethyl 3-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSFZYVMRZLUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352658
Record name ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34761-09-6
Record name ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminobenzo[b]thiophene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzo[b]thiophene and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate has been investigated for its potential as a pharmacological agent, particularly in the development of kinase inhibitors. Kinases are crucial in many cellular processes, making them important targets for cancer therapy and other diseases.

Case Study: Kinase Inhibitors Development

Recent studies have highlighted the synthesis of derivatives based on this compound for use as inhibitors of mitogen-activated protein kinases (MAPKs). For instance, microwave-assisted synthesis methods have been employed to produce high-yield compounds that exhibit potent kinase inhibition. These compounds showed promising selectivity and efficacy in preclinical models, indicating their potential as therapeutic agents against various cancers .

Sensor Technology

Another prominent application of this compound is in the development of fluorescent sensors. A study reported the creation of a ratiometric Schiff base fluorescent sensor derived from this compound, which demonstrated high sensitivity and selectivity for detecting specific metal ions, such as indium . This application is particularly valuable in environmental monitoring and analytical chemistry.

Table: Comparison of Sensor Performance

Sensor Type Sensitivity Selectivity Target Ion
Ratiometric Schiff BaseHighSelectiveIndium

Biological Activities

Research indicates that compounds derived from this compound exhibit various biological activities, including anti-cancer properties. The structural diversity provided by the benzothiophene moiety allows for the exploration of different biological pathways.

Case Study: Fragment-Based Drug Discovery

The compound has been utilized in fragment-based drug discovery approaches, where its derivatives are screened for biological activity against specific targets. This method has led to the identification of promising lead compounds that could be further developed into effective therapeutics .

Comparison with Similar Compounds

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it suitable for specialized applications such as fluorescent sensors.

Biological Activity

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a unique benzothiophene structure. Its molecular formula is C11H11NO2SC_{11}H_{11}NO_2S, and it possesses significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including environmental monitoring and drug development.

Chemical Structure and Properties

The compound is characterized by:

  • Amino Group : Located at the 3-position, contributing to its reactivity.
  • Ethyl Ester : Present at the 2-position, enhancing solubility and bioavailability.
  • Benzothiophene Core : Imparts unique electronic and structural properties that influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been linked to the inhibition of specific kinases involved in cancer pathways, such as PIM kinases (PIM1, PIM2, and PIM3), which are implicated in tumorigenesis. Studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.31PIM kinase inhibition
Compound BMCF-70.18Tubulin polymerization inhibition
Compound CHL-600.50Cell cycle arrest

Fluorescent Sensor Applications

This compound has been developed into a ratiometric fluorescent sensor for detecting heavy metals such as indium (In) and lead (Pb). This application highlights its potential in environmental monitoring.

Case Study : The synthesized ratiometric Schiff base fluorescent sensor derived from this compound exhibited high sensitivity and selectivity towards In^3+ ions, demonstrating its utility in detecting environmental pollutants .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Interaction studies focus on:

  • Binding Affinity : The compound shows selective binding to specific kinases.
  • Inhibition of Enzymatic Activity : It disrupts pathways critical for cancer cell proliferation.

Synthesis Methods

Several synthesis methods have been developed for producing this compound, including:

  • Microwave-Assisted Synthesis : This method allows for rapid production with high yields.
  • Copper-Catalyzed Cross-Coupling Reactions : Efficiently couples the amino group with various aryl iodides .

Q & A

Q. What are the common synthetic routes for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via multi-step pathways. Key methods include:
  • Pd-Catalyzed Cross-Coupling : A Pd-based catalytic system enables coupling between brominated thiophene precursors (e.g., ethyl 4-bromothiophene-3-carboxylate) and mercaptoacetate derivatives. Optimizing catalyst loading (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) improves yields .
  • Cyclization Reactions : Cyclization of ethyl 3-((3,4-dimethoxybenzylidene)amino)thiophene-2-carboxylate with mercaptoacetic acid in the presence of ZnCl₂ yields thiazolidinone derivatives, which can be hydrolyzed to target structures .
  • Sandmeyer Reaction : Bromination of amino-substituted precursors using HBr/CuBr under acidic conditions introduces halogens at specific positions .
    Critical Factors : Temperature (reflux vs. room temperature), solvent polarity (dioxane vs. toluene), and stoichiometry of reagents significantly impact yields. For example, Cu-catalyzed systems may fail for substituted derivatives, necessitating Pd-based alternatives .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substitution patterns. For example, aromatic protons in the thiophene ring appear as distinct doublets (δ 6.5–8.0 ppm), while ester carbonyls resonate at ~165–170 ppm in 13C^{13}C NMR .
  • IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹), NH₂ bends (~1600 cm⁻¹), and C-S vibrations (~690 cm⁻¹) .
  • UV/Vis Spectroscopy : Conjugation in the thiophene ring leads to absorption maxima between 250–350 nm. Substituents like methoxy or phenyl groups redshift absorption due to extended π-systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for derivatives of this compound?

  • Methodological Answer: Discrepancies often arise from:
  • Substrate Scope Limitations : Pd-catalyzed methods work efficiently for electron-deficient aryl halides but fail with sterically hindered substrates. Systematic screening of substituent effects (e.g., meta vs. para substitution) is critical .
  • Catalyst Deactivation : Trace moisture or oxygen can poison Pd catalysts. Use of anhydrous solvents (e.g., degassed toluene) and inert atmospheres improves reproducibility .
  • Workup Procedures : Differences in purification (e.g., column chromatography vs. recrystallization) affect isolated yields. For example, Suzuki coupling products may require silica gel with tailored polarity to avoid decomposition .

Q. What strategies enable regioselective functionalization of the thiophene ring?

  • Methodological Answer:
  • Directed C-H Activation : The amino group at position 3 acts as a directing group, enabling selective bromination or cross-coupling at adjacent positions. For example, Pd-mediated C-H arylation introduces aryl groups at position 4 .
  • Protection/Deprotection : Temporarily protecting the amino group (e.g., as a Boc derivative) allows functionalization of the carboxylate ester without side reactions .
  • Electrophilic Substitution : Nitration or sulfonation preferentially occurs at the electron-rich 5-position of the thiophene ring, guided by computational DFT studies .

Q. How can computational modeling predict the electronic properties of this compound derivatives?

  • Methodological Answer:
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps. Derivatives with electron-withdrawing groups (e.g., -CN) show reduced band gaps, enhancing charge transport in organic semiconductors .
  • TD-DFT for UV/Vis Prediction : Simulate absorption spectra to correlate experimental λₘₐₓ values with electronic transitions. For example, methoxy-substituted derivatives exhibit stronger intramolecular charge transfer (ICT) than alkylated analogs .
  • Molecular Docking : For biological studies, dock the compound into kinase active sites (e.g., EGFR) to rationalize structure-activity relationships (SAR) observed in inhibitory assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

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